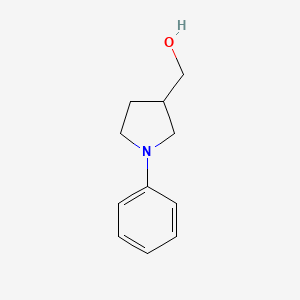

(1-Phenylpyrrolidin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFYMULJMJYQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592198 | |

| Record name | (1-Phenylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99858-80-7 | |

| Record name | (1-Phenylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylpyrrolidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (1-Phenylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylpyrrolidin-3-yl)methanol is a valuable chiral building block in medicinal chemistry and drug discovery, finding application in the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this important scaffold. We will delve into the prevalent synthetic strategies, with a particular focus on the reduction of 1-phenylpyrrolidine-3-carboxylic acid and its ester derivatives. A detailed, field-proven experimental protocol is provided, alongside a thorough analysis of the characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel pyrrolidine-based compounds.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a phenyl group and a hydroxymethyl moiety at the 3-position of the pyrrolidine ring, as in this compound, provides a versatile platform for further chemical modifications. The presence of a chiral center and a primary alcohol functional group allows for the exploration of structure-activity relationships (SAR) in drug design and the development of novel therapeutic agents.

This guide will focus on the most common and efficient method for the synthesis of this compound: the reduction of a carbonyl group at the 3-position of the 1-phenylpyrrolidine ring.

Synthetic Strategies and Mechanistic Insights

The most direct and widely employed method for the synthesis of this compound involves the reduction of a carboxylic acid or its corresponding ester, namely 1-phenylpyrrolidine-3-carboxylic acid or its ethyl ester. The reducing agent of choice for this transformation is typically a powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄).

The reaction mechanism proceeds via the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the carboxylic acid or ester. In the case of a carboxylic acid, the acidic proton is first abstracted by the hydride, generating hydrogen gas and a lithium carboxylate salt. Subsequent hydride attacks reduce the carboxylate to a primary alcohol upon acidic workup. For an ester, the reaction proceeds through an aldehyde intermediate, which is rapidly reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

An alternative, though less common, approach could involve the N-arylation of 3-pyrrolidinemethanol. This would involve the reaction of 3-pyrrolidinemethanol with an activated phenyl donor, such as a halobenzene, in the presence of a suitable catalyst, typically a palladium-based system (e.g., Buchwald-Hartwig amination). However, the reduction of the readily available carboxylic acid or ester precursor is generally more straightforward and cost-effective.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of ethyl 1-phenylpyrrolidine-3-carboxylate using Lithium Aluminum Hydride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Ethyl 1-phenylpyrrolidine-3-carboxylate | 219.27 | 10.0 g | 0.0456 | ≥98% | e.g., Sigma-Aldrich |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.6 g | 0.0685 | 95% | e.g., Sigma-Aldrich |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 200 mL | - | ≥99.8% | e.g., Sigma-Aldrich |

| Deionized Water (H₂O) | 18.02 | 50 mL | - | - | - |

| 15% Sodium Hydroxide (NaOH) solution | 40.00 | 20 mL | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | - | e.g., Sigma-Aldrich |

Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled and flame-dried under a stream of dry nitrogen.

-

Addition of LiAlH₄: To the cooled flask, add Lithium Aluminum Hydride (2.6 g, 0.0685 mol) followed by anhydrous diethyl ether (100 mL). The suspension is stirred under a nitrogen atmosphere.

-

Addition of the Ester: A solution of ethyl 1-phenylpyrrolidine-3-carboxylate (10.0 g, 0.0456 mol) in anhydrous diethyl ether (100 mL) is placed in the dropping funnel and added dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching the Reaction: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of deionized water (2.6 mL), followed by 15% aqueous sodium hydroxide solution (2.6 mL), and finally deionized water (7.8 mL). This procedure, known as the Fieser workup, is crucial for the safe decomposition of the reactive hydride and results in a granular precipitate of aluminum salts that is easy to filter.[1]

-

Workup and Isolation: The resulting white precipitate is filtered off and washed with diethyl ether (3 x 50 mL). The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Solid |

| CAS Number | 99858-80-7 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the pyrrolidine ring, and the methylene protons of the hydroxymethyl group.

-

Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm.

-

Pyrrolidine Ring Protons: A series of multiplets between δ 2.0 and 4.0 ppm.

-

Hydroxymethyl Protons (-CH₂OH): A doublet or a multiplet around δ 3.5-3.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

-

Pyrrolidine Ring Carbons: Signals in the aliphatic region (δ 25-60 ppm).

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 177. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragmentation of the pyrrolidine ring. The predicted m/z for the protonated molecule [M+H]⁺ is 178.12265.[2]

Safety and Handling

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3] It should be handled with extreme caution in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. The quenching of LiAlH₄ reactions should be performed slowly and at low temperatures to control the exothermic reaction.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound via the reduction of its corresponding ethyl ester using Lithium Aluminum Hydride. The provided experimental protocol, along with the expected characterization data, serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the this compound scaffold makes it an important building block for the development of new and innovative therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol. Retrieved from [Link]

-

PubChem. (n.d.). (4-Phenylpyrrolidin-3-yl)methanol. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

- Nycz, J. E., et al. (2017). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2659–2661.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

- van der Meer, T., et al. (2020). Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy. ChemRxiv.

- Records of Natural Products. (2023). Supporting Information.

- van Outersterp, R. E., et al. (2021). Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Journal of the American Society for Mass Spectrometry, 32(6), 1432–1441.

- Berden, G., et al. (2020). Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. Analytical Chemistry, 92(15), 10276–10281.

- Ali, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(30), 6324–6328.

- Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617.

- Li, J., et al. (2015). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 12(7), 494–498.

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

Sources

Physicochemical properties of (1-Phenylpyrrolidin-3-yl)methanol

An In-Depth Technical Guide to the Physicochemical Properties of (1-Phenylpyrrolidin-3-yl)methanol

Introduction

This compound is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a phenyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] Its prevalence is due to the three-dimensional structure conferred by its sp³-hybridized carbons, which allows for a more effective exploration of pharmacophore space compared to flat aromatic systems.[1]

As a functionalized building block, this compound offers synthetic handles for further chemical modification—namely, a nucleophilic secondary alcohol and a tertiary amine embedded within a moderately lipophilic framework. Understanding its fundamental physicochemical properties is therefore a critical prerequisite for its effective use in drug design, process development, and materials science.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the structural, physical, and chemical properties of this compound, supported by established analytical protocols and field-proven insights. The objective is to equip scientists with the foundational knowledge required to confidently utilize this compound in their research and development endeavors.

Chemical Identity and Structural Analysis

The identity of a chemical compound is unequivocally established by a combination of its structural formula and unique identifiers. These are fundamental for regulatory compliance, literature searches, and ensuring the correct material is used in experimentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 99858-80-7 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₅NO | [2][3][4][5] |

| Molecular Weight | 177.24 g/mol | [3][4][6] |

| Canonical SMILES | C1CN(CC1CO)C2=CC=CC=C2 | [2][3] |

| InChIKey | GJFYMULJMJYQAD-UHFFFAOYSA-N | [2][3] |

Structural Features: The molecule's architecture is key to its chemical behavior. It comprises three main components:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle. Its non-planar, puckered conformation provides a defined three-dimensional vector for its substituents.

-

N-Phenyl Group: An aromatic ring directly attached to the pyrrolidine nitrogen. This group introduces rigidity, potential for π-π stacking interactions, and significantly influences the basicity of the nitrogen atom.

-

Hydroxymethyl Group (-CH₂OH): A primary alcohol at the 3-position. This group is a hydrogen bond donor and acceptor, imparting polarity and serving as a key site for synthetic derivatization.

Core Physicochemical Properties

A compound's physicochemical profile dictates its behavior in various environments, from biological systems to reaction vessels. This section details the core properties of this compound, combining computed data with protocols for experimental verification.

| Property | Value / Predicted Behavior | Source |

| Physical Form | Solid | [3] |

| XLogP3 (Computed) | 1.7 | [2] |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Melting Point | Experimental data not publicly available | |

| pKa | Experimental data not publicly available | |

| Solubility | Predicted to be soluble in polar organic solvents |

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a critical parameter in drug development for predicting membrane permeability and oral absorption. The computed XLogP value of 1.7 suggests that this compound has a balanced hydrophilic-lipophilic character.[2] It is moderately lipophilic, indicating it may possess good membrane permeability without being so lipophilic as to have poor aqueous solubility.

Polarity (TPSA)

Topological Polar Surface Area (TPSA) is the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is an excellent predictor of drug transport properties. The computed TPSA of 23.47 Ų is relatively low, which generally correlates with good cell permeability.[4]

Acidity and Basicity (pKa)

The pKa value quantifies the strength of an acid or base. For this compound, the key ionizable group is the tertiary amine within the pyrrolidine ring. The phenyl group's electron-withdrawing nature is expected to decrease the basicity of this nitrogen compared to an N-alkylpyrrolidine. Determining the pKa is essential for developing salt forms, understanding solubility at different pH values, and predicting its charge state under physiological conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at which the amine is 50% protonated, identified as the midpoint of the steepest slope on the titration curve.

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl), adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the first derivative of this curve (dpH/dV), where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.

Solubility Profile

Solubility is a critical factor for both synthetic reactions and bioavailability. The presence of both a polar hydroxymethyl group and a nonpolar phenyl group suggests a mixed solubility profile.

Experimental Protocol: Kinetic Solubility Assessment by Shake-Flask Method

Causality: This industry-standard method determines the equilibrium solubility of a compound in a specific solvent by allowing a suspension to equilibrate over time and then measuring the concentration of the dissolved compound in the supernatant.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, dichloromethane).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated HPLC-UV method (as described in Section 4).

-

Result: The solubility is reported in units such as mg/mL or µM.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an electronic and structural "fingerprint" of a molecule, essential for confirming its identity and purity.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Expected): The spectrum should show distinct regions. Aromatic protons on the phenyl group would appear in the downfield region (~6.5-7.5 ppm). The aliphatic protons on the pyrrolidine ring and the hydroxymethyl group would appear further upfield (~2.0-4.0 ppm). The diastereotopic nature of the protons on the pyrrolidine ring may lead to complex splitting patterns. The hydroxyl proton is a singlet that may be broad and its chemical shift is concentration-dependent.

-

¹³C NMR (Expected): The spectrum will show signals for the six unique carbons of the phenyl group (~110-150 ppm) and the four unique carbons of the substituted pyrrolidine ring, including the hydroxymethyl carbon (~40-70 ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.

-

Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign peaks based on chemical shifts, coupling constants, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

Expected Bands:

-

O-H stretch: A strong, broad band around 3300-3400 cm⁻¹ from the alcohol group.

-

C-H stretch (aromatic): Medium peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Strong peaks just below 3000 cm⁻¹.

-

C=C stretch: Medium peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹ from the phenyl ring.

-

C-O stretch: A strong band in the fingerprint region, around 1050 cm⁻¹.

-

C-N stretch: A medium band around 1200 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructures.

-

Expected Ionization: Using electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 178.12.

-

Fragmentation: Key fragments may arise from the loss of water (-18 Da) from the molecular ion or cleavage of the hydroxymethyl group.

Synthesis and Purity Analysis

While this compound is commercially available as a building block, understanding its synthesis and how to verify its purity is crucial for any application. A plausible synthetic pathway involves the N-arylation of a pre-existing pyrrolidine core.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of a non-volatile organic compound. It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

Causality: This method separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. More polar compounds elute first, while more nonpolar compounds are retained longer. Purity is calculated by assuming that the UV response factor is similar for the main peak and any structurally related impurities.

-

System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: A typical gradient might be 10% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (due to the phenyl group).

-

Analysis: The purity is reported as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

| Safety Aspect | Information | Source |

| Signal Word | Danger | [3] |

| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [3] |

| Precautionary Codes | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Storage | Store at 2-8°C, sealed in a dry environment. | [4] |

Handling Recommendations:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a valuable chemical building block with a well-defined structure and a balanced physicochemical profile. Its moderate lipophilicity, low polar surface area, and key functional groups—a primary alcohol and a tertiary amine—make it an attractive starting point for the synthesis of more complex molecules, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its identity, structural features, and core physicochemical properties. Furthermore, it has detailed the essential, self-validating experimental protocols required to verify these properties, ensuring that researchers can confidently assess the quality and behavior of this compound for its intended applications. A thorough understanding and application of these analytical methods are fundamental to achieving reproducible and reliable scientific outcomes.

References

-

(Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem. National Center for Biotechnology Information.[Link]

-

This compound (C11H15NO) - PubChemLite. PubChem.[Link]

-

[(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol | C18H21NO | CID 166450923 - PubChem. National Center for Biotechnology Information.[Link]

-

(1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem. National Center for Biotechnology Information.[Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI.[Link]

-

(4-Phenylpyrrolidin-3-yl)methanol | C11H15NO | CID 13316928 - PubChem. National Center for Biotechnology Information.[Link]

-

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | C13H19NO | CID 11084986 - PubChem. National Center for Biotechnology Information.[Link]

-

This compound, 1 gram, Reagent Grade - CP Lab Safety. CP Lab Safety.[Link]

- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]

-

Analytical techniques used to characterize drug-polyvinylpyrrolidone systems in solid and liquid states – An overview - SciSpace. SciSpace.[Link]

-

3-methyl-1-phenylpyrrolidine - C11H15N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis.[Link]

-

Analytical strategies for identifying drug metabolites - PubMed. National Center for Biotechnology Information.[Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound DiscoveryCPR 99858-80-7 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Characterization of (1-Phenylpyrrolidin-3-yl)methanol

Introduction

(1-Phenylpyrrolidin-3-yl)methanol, a substituted pyrrolidine derivative, represents a significant scaffold in medicinal chemistry and drug discovery. Its structural components, a phenyl-substituted heterocyclic amine and a primary alcohol, offer versatile points for molecular modification, making it an attractive building block for the synthesis of novel therapeutic agents. The pyrrolidine ring is a common motif in a wide array of biologically active compounds, and the introduction of a phenyl group and a hydroxymethyl substituent at specific positions can profoundly influence its physicochemical properties and pharmacological activity.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 99858-80-7). While experimental data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and predictive methodologies, offers a robust framework for its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for identification, purity assessment, and further synthetic applications.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Molecular Formula: C₁₁H₁₅NO

Molecular Weight: 177.24 g/mol

InChI Key: GJFYMULJMJYQAD-UHFFFAOYSA-N

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift principles and data from structurally analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring and the hydroxymethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl H (ortho) | 7.20 - 7.30 | Doublet of doublets | J = 7-9, 1-2 |

| Phenyl H (meta) | 6.70 - 6.80 | Triplet | J = 7-9 |

| Phenyl H (para) | 6.60 - 6.70 | Triplet | J = 7-9 |

| CH₂-OH | 3.60 - 3.70 | Doublet | J = 5-7 |

| Pyrrolidine CH (position 3) | 2.50 - 2.70 | Multiplet | - |

| Pyrrolidine CH₂ (position 2) | 3.30 - 3.50 | Multiplet | - |

| Pyrrolidine CH₂ (position 5) | 3.10 - 3.30 | Multiplet | - |

| Pyrrolidine CH₂ (position 4) | 1.90 - 2.20 | Multiplet | - |

| OH | Variable | Broad singlet | - |

Rationale for Predicted Shifts:

-

Aromatic Protons: The phenyl group attached to the nitrogen atom will experience electronic effects that influence the chemical shifts of its protons. The ortho and para protons are expected to be upfield relative to benzene (7.34 ppm) due to the electron-donating effect of the nitrogen atom.

-

Aliphatic Protons: The protons on the pyrrolidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (positions 2 and 5) will be deshielded and appear at a lower field compared to the other ring protons. The methine proton at position 3, being adjacent to the hydroxymethyl group, will also be deshielded.

-

Hydroxymethyl Protons: The diastereotopic protons of the CH₂OH group will likely appear as a doublet due to coupling with the adjacent methine proton.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent, and it will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | 145 - 150 |

| Phenyl C (ortho) | 115 - 120 |

| Phenyl C (meta) | 128 - 130 |

| Phenyl C (para) | 110 - 115 |

| CH₂-OH | 60 - 65 |

| Pyrrolidine CH (position 3) | 40 - 45 |

| Pyrrolidine CH₂ (position 2) | 50 - 55 |

| Pyrrolidine CH₂ (position 5) | 45 - 50 |

| Pyrrolidine CH₂ (position 4) | 25 - 30 |

Rationale for Predicted Shifts:

-

Aromatic Carbons: The ipso-carbon, directly attached to the nitrogen, will be the most downfield of the aromatic carbons. The other aromatic carbons will have shifts consistent with a substituted benzene ring.

-

Aliphatic Carbons: The carbons of the pyrrolidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C5) will be deshielded. The carbon of the hydroxymethyl group (CH₂OH) will be in the typical range for a primary alcohol.

Hypothetical NMR Data Acquisition Protocol

Figure 2: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-N stretch (aromatic amine) | 1250 - 1350 | Medium |

| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |

Rationale for Expected Absorptions:

-

The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.

-

The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions.

-

The C=C stretching vibrations of the phenyl ring will be observed in the 1450-1600 cm⁻¹ range.

-

The C-N stretching of the aromatic amine and the C-O stretching of the primary alcohol will give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 177.

-

Key Fragmentations: The molecule is expected to undergo characteristic fragmentations, including:

-

Loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at m/z = 146.

-

Loss of a water molecule (H₂O) from the molecular ion to give a fragment at m/z = 159.

-

Cleavage of the pyrrolidine ring can lead to various smaller fragments.

-

Figure 3: Predicted fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of this compound based on predictive methods and established scientific principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the hypothetical experimental protocols, offer a solid foundation for researchers working with this compound. While experimental verification is always the gold standard, this guide serves as a valuable resource for the identification, purity assessment, and structural elucidation of this compound in the absence of readily available experimental spectra.

References

-

PubChem. This compound. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comprehensive Technical Guide to (1-Phenylpyrrolidin-3-yl)methanol (CAS: 99858-80-7): Sourcing, Purity Verification, and Handling for Drug Discovery Applications

Executive Summary

(1-Phenylpyrrolidin-3-yl)methanol is a heterocyclic building block with significant potential in medicinal chemistry and drug development, primarily owing to its core pyrrolidine scaffold.[1] However, its procurement from chemical suppliers often comes with a critical caveat: it is frequently sold without comprehensive analytical data, placing the onus of identity and purity verification squarely on the end-user.[2] This guide provides researchers, scientists, and drug development professionals with a robust framework for navigating the commercial landscape of this reagent. It details its availability, outlines a self-validating workflow for in-house quality control, and offers essential guidance on safe handling. The protocols and insights herein are designed to ensure the integrity and reproducibility of research outcomes that depend on this versatile chemical intermediate.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a privileged scaffold in modern drug discovery. Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional molecules that can effectively explore the binding pockets of biological targets, often leading to improved selectivity and pharmacological properties compared to flat, aromatic systems.[1] this compound is a valuable derivative within this class, incorporating a phenyl group on the nitrogen and a primary alcohol, which serves as a versatile handle for further chemical modification.

Key Compound Identifiers:

-

Chemical Name: this compound

-

Appearance: Typically a solid[2]

Commercial Availability and Procurement

Identifying Suppliers

This compound is available through several major chemical suppliers that cater to the research and development sector. These include, but are not limited to, Sigma-Aldrich (under their AldrichCPR brand, as a product of ChemBridge Corp), CP Lab Safety, and ChemDiv.[2][3][4] It is generally offered in "Reagent Grade" and sold in small quantities suitable for laboratory-scale synthesis.[4]

A Critical Caveat: The "As-Is" Nature of Supply

A crucial consideration for any researcher intending to use this compound is the purchasing terms set by major distributors like Sigma-Aldrich. This product is often supplied as part of a collection for early-stage discovery research. The supplier explicitly states that they do not perform analytical data collection for this product and sell it "AS-IS".[2] The buyer, therefore, assumes full responsibility for confirming the product's identity and purity.[2] This policy underscores the necessity of the rigorous in-house validation protocols detailed in the following section.

Data Table: Commercial Offerings

| Supplier | Brand/Product Line | CAS Number | Typical Purity/Grade | Notes |

| Sigma-Aldrich | AldrichCPR | 99858-80-7 | Not Specified | Sold "AS-IS"; buyer is responsible for confirming identity and purity.[2] |

| CP Lab Safety | Reagent Grade | 99858-80-7 | Reagent Grade | Intended for professional research and industrial use only.[4] |

| ChemDiv | Building Blocks | 99858-80-7 | Not Specified | Listed as a building block for discovery chemistry.[3] |

Purity Verification: A Mandatory In-House Workflow

The Rationale for Rigorous QC

Given the lack of supplier-provided Certificates of Analysis, establishing a stringent in-house quality control (QC) workflow is non-negotiable. The presence of uncharacterized impurities, residual starting materials, or even a misidentified compound can compromise the validity of experimental results, leading to irreproducible data and significant delays in research timelines. The following workflow provides a self-validating system to confirm both the structural identity and purity of this compound before its use in any experiment.

Recommended Analytical Workflow

Caption: Recommended QC workflow for incoming this compound.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR verifies the carbon skeleton. This dual analysis provides a definitive structural fingerprint.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum should show distinct signals corresponding to:

-

Aromatic protons on the phenyl ring (approx. 6.7-7.3 ppm).

-

Protons of the pyrrolidine ring (aliphatic region, approx. 2.0-3.5 ppm).

-

The methylene protons of the -CH₂OH group.

-

The hydroxyl proton (-OH), which may be a broad singlet.

-

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expect signals for the six unique aromatic carbons and the four unique aliphatic carbons of the phenylpyrrolidinyl methanol core.

-

Data Analysis: Compare the obtained spectra with predicted spectra from chemical databases or simulation software to confirm that the chemical shifts, integrations, and coupling patterns match the expected structure of this compound.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a highly sensitive technique for separating a target compound from its impurities.[5] By using a UV detector, any structurally similar impurities that contain a chromophore (like the phenyl group) will be detected. The relative area of the main peak provides a quantitative measure of purity.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using the mobile phase.

-

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is a 50:50 mixture.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Run the sample and integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. A purity level of ≥95% is generally considered acceptable for most research applications.

Protocol 3: Molecular Weight Verification via Mass Spectrometry (MS)

Causality: Mass spectrometry provides a direct measurement of the compound's molecular weight, serving as a final check on its identity. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule.

Step-by-Step Methodology:

-

Sample Preparation: Dilute the stock solution prepared for HPLC analysis to approximately 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Acquisition: Infuse the sample directly into the mass spectrometer or use an LC-MS system. Acquire a full scan spectrum in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (MW = 177.24), the expected m/z value would be approximately 178.25.

Note on Chirality

The name this compound does not specify a particular stereoisomer. Therefore, it is sold as a racemic mixture (an equal mixture of the R and S enantiomers). If a specific enantiomer is required for stereoselective synthesis, a chiral separation via preparative chiral HPLC or a stereoselective synthesis would be necessary. Analytical methods like chiral HPLC or NMR with a chiral solvating agent would be required to determine the enantiomeric excess (e.e.).[6]

Synthetic Considerations

Understanding the potential synthesis of this compound can provide insight into likely impurities. A common synthetic approach for analogous compounds involves the N-alkylation or N-arylation of a pre-existing pyrrolidine core.

Caption: A plausible synthetic pathway to this compound.

Potential process-related impurities could include unreacted (pyrrolidin-3-yl)methanol, residual palladium or copper catalysts, and byproducts from side reactions. The HPLC method described above should be capable of detecting organic impurities.

Safe Handling and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Safety Information: Based on available Safety Data Sheets (SDS) for this compound, it presents the following hazards:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]

-

Signal Word: Danger[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Handling Recommendations:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

-

Avoid inhalation of dust and direct contact with skin and eyes.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical building block for researchers engaged in drug discovery and medicinal chemistry. Its commercial availability provides ready access to the important pyrrolidine scaffold. However, the prevalent "buyer-beware" sales model necessitates a paradigm of mandatory in-house verification. By implementing the structured analytical workflow detailed in this guide—combining NMR, HPLC, and MS—researchers can confidently ascertain the identity and purity of their material. This diligence is fundamental to ensuring the reliability and reproducibility of their scientific endeavors and ultimately accelerates the path of discovery.

References

-

This compound, 1 gram, Reagent Grade - CP Lab Safety. [Link]

-

CAS# 104706-47-0 Supplier & Distributor of 1-(Boc-amino)-1-indanecarboxylic Acid - ProcessPointChemicals. [Link]

-

104706-47-0 | Product Name : (R)-(-)-3-Hydroxypyrrolidine Hydrochloride | Pharmaffiliates. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

[(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol | C18H21NO | CID 166450923 - PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Molecules (MDPI). [Link]

- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google P

-

(1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem. [Link]

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. [Link]

-

An Efficient Single Phase Method for the Extraction of Plasma Lipids - Semantic Scholar. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 99858-80-7 [sigmaaldrich.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. calpaclab.com [calpaclab.com]

- 5. acgpubs.org [acgpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. medline.com [medline.com]

Derivatization of (1-Phenylpyrrolidin-3-yl)methanol at the Hydroxyl Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Phenylpyrrolidin-3-yl)methanol is a valuable scaffold in medicinal chemistry, and the strategic derivatization of its hydroxyl group offers a powerful avenue for modulating physicochemical properties, biological activity, and pharmacokinetic profiles of novel drug candidates.[1][2] This guide provides an in-depth exploration of key synthetic strategies for modifying this hydroxyl moiety, focusing on the formation of esters, ethers, and carbamates. By delving into the causality behind experimental choices and presenting detailed, validated protocols, this document serves as a practical resource for researchers aiming to leverage the full potential of this versatile building block.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged saturated heterocycle in drug discovery, prized for its ability to introduce three-dimensionality and explore pharmacophore space effectively.[1] The non-planar nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which is critical for achieving high target selectivity and potency.[2] this compound, with its reactive primary hydroxyl group, presents a key handle for chemical modification to enhance properties such as metabolic stability, bioavailability, and target engagement.[2] Derivatization at this position can significantly influence a molecule's polarity, hydrogen bonding capacity, and overall steric profile, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Core Derivatization Strategies at the Hydroxyl Group

The primary alcohol of this compound is amenable to a variety of chemical transformations. This guide will focus on three of the most synthetically valuable and commonly employed derivatization strategies: esterification, etherification, and carbamate formation.

Esterification: Modulating Lipophilicity and Creating Prodrugs

Esterification is a fundamental transformation for converting the hydroxyl group into an ester linkage. This modification is widely used to increase lipophilicity, which can enhance membrane permeability. Furthermore, esters can serve as prodrugs that are hydrolyzed in vivo by esterases to release the active parent alcohol.

A reliable method for ester synthesis from alcohols is the Steglich esterification, which utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[3]

Mechanism Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acylpyridinium species. This species is readily attacked by the alcohol, this compound, to yield the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. The use of DMAP is crucial for overcoming the lower reactivity of sterically hindered alcohols and for accelerating the reaction at mild temperatures.

Experimental Protocol: General Procedure for Steglich Esterification

-

To a solution of the desired carboxylic acid (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add DMAP (0.1 equivalents).

-

Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

For cases where stereochemical inversion at a chiral alcohol center is desired or when dealing with sensitive substrates, the Mitsunobu reaction is an exceptionally powerful tool.[4][5] This reaction facilitates the condensation of an alcohol with a nucleophile, such as a carboxylic acid, in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5][6]

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[4] This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion then displaces the hydroxyl group of the alcohol, which has been activated by the phosphonium species. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, proceeding via an SN2 mechanism.[4]

Experimental Protocol: General Procedure for Mitsunobu Esterification

-

Dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.[6]

Etherification: Enhancing Metabolic Stability

The formation of an ether linkage can significantly enhance the metabolic stability of a drug candidate by replacing a hydroxyl group that is susceptible to oxidation or glucuronidation.

The Williamson ether synthesis is a classic and straightforward method for forming ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Mechanism Rationale: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of this compound, forming a sodium alkoxide. This alkoxide then undergoes an SN2 reaction with a primary or secondary alkyl halide. The choice of a polar aprotic solvent like THF or DMF is crucial to solvate the cation and enhance the nucleophilicity of the alkoxide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature or gently heat to 50-60 °C for 4-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Carbamate Formation: Introducing Hydrogen Bonding Moieties

Carbamates are key functional groups in many pharmaceuticals and are valued for their chemical stability and ability to participate in hydrogen bonding interactions with biological targets.[7] They can be considered as hybrid structures of esters and amides.

The most direct method for carbamate synthesis is the reaction of an alcohol with an isocyanate. This reaction is typically high-yielding and proceeds without the need for a catalyst.

Mechanism Rationale: The lone pair of electrons on the oxygen of the hydroxyl group of this compound attacks the electrophilic carbon of the isocyanate. A subsequent proton transfer results in the formation of the carbamate.

Experimental Protocol: General Procedure for Carbamate Formation from Isocyanates

-

Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as DCM or THF.

-

Add the desired isocyanate (1.05 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours and monitor by TLC.

-

If the reaction is slow, a catalytic amount of a tertiary amine base like triethylamine or a tin catalyst can be added.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Mechanism Rationale: A non-nucleophilic base, such as pyridine or triethylamine, is used to deprotonate the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion to form an intermediate. Subsequent reaction with an amine yields the desired carbamate.

Experimental Protocol: General Procedure for Carbamate Formation from Chloroformates

-

Dissolve this compound (1.0 equivalent) and a base such as pyridine (1.5 equivalents) in DCM at 0 °C.

-

Slowly add the desired chloroformate (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Upon completion, add the desired amine (1.2 equivalents) and stir for an additional 12-24 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation and Workflow Visualization

The following table summarizes the key aspects of the discussed derivatization strategies.

| Derivatization Strategy | Reagents | Key Advantages | Potential Challenges |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Mild conditions, good yields. | Removal of DCU byproduct. |

| Mitsunobu Reaction | Carboxylic acid, PPh₃, DEAD/DIAD | Stereochemical inversion, broad scope.[4][5][8] | Removal of phosphine oxide byproduct.[6] |

| Williamson Ether Synthesis | Alkyl halide, NaH | Strong and stable ether linkage. | Requires strong base, limited to primary/secondary halides. |

| Carbamate from Isocyanate | Isocyanate | High yield, often no catalyst needed. | Isocyanates can be moisture sensitive. |

| Carbamate from Chloroformate | Chloroformate, Base, Amine | Avoids use of potentially unstable isocyanates. | Multi-step process. |

Workflow for the Derivatization of this compound

Caption: Synthetic pathways for hydroxyl group derivatization.

General Reaction Scheme

Caption: General transformation of the starting material.

Conclusion

The derivatization of the hydroxyl group of this compound is a critical step in the optimization of lead compounds in drug discovery. The choice of synthetic strategy—be it esterification, etherification, or carbamate formation—should be guided by the desired physicochemical and pharmacological profile of the target molecule. This guide has provided a detailed overview of robust and reliable protocols for these transformations, grounded in an understanding of the underlying reaction mechanisms. By applying these methodologies, researchers can efficiently generate diverse libraries of this compound derivatives for biological evaluation, ultimately accelerating the drug development process.

References

-

Wikipedia. Mitsunobu reaction. [Link]

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

National Institutes of Health. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. [Link]

-

ResearchGate. Proposed mechanism of the Mitsunobu reaction. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

MDPI. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. [Link]

-

National Institutes of Health. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]

-

ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitsunobu Reaction [organic-chemistry.org]

An In-depth Technical Guide to N-arylation Reactions of Pyrrolidin-3-ylmethanol

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its saturated, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot.[2][3] Specifically, the N-aryl pyrrolidine motif is of significant interest due to its presence in a wide array of biologically active compounds, exhibiting activities such as anti-Alzheimer, anticancer, and as hepatitis C inhibitors.[4] Pyrrolidin-3-ylmethanol, with its chiral center and primary alcohol, presents a versatile building block for creating diverse molecular architectures. The N-arylation of this substrate is a critical transformation for generating libraries of compounds for drug discovery.

This guide provides an in-depth technical overview of the primary catalytic methods for the N-arylation of pyrrolidin-3-ylmethanol, focusing on the mechanistic underpinnings and practical applications of each. We will delve into the two most prominent transition-metal catalyzed reactions: the Buchwald-Hartwig amination and the Ullmann condensation. The discussion will emphasize the rationale behind experimental choices, offering a self-validating framework for the protocols described.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, specifically in the synthesis of aryl amines from aryl halides and amines.[5][6] This palladium-catalyzed cross-coupling reaction has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance.[5]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7][8]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[9] The choice of phosphine ligand is crucial here, as bulky, electron-rich ligands facilitate this step and stabilize the palladium catalyst.[10]

-

Amine Coordination and Deprotonation: The amine (in this case, pyrrolidin-3-ylmethanol) then coordinates to the Pd(II) complex, displacing the halide. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium-amido complex, which regenerates the Pd(0) catalyst and completes the cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: A Representative Procedure

This protocol describes a general procedure for the palladium-catalyzed N-arylation of pyrrolidin-3-ylmethanol with an aryl bromide.

Materials:

-

(R)- or (S)-Pyrrolidin-3-ylmethanol

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-5 mol%), the phosphine ligand (1.1-1.2 equivalents relative to Pd), and the base (1.4-2.0 equivalents).

-

Add the aryl bromide (1.0 equivalent) and pyrrolidin-3-ylmethanol (1.1-1.2 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: Ligand and Base Effects

| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromide | (rac)-BINAP | NaOtBu | Toluene | 80 | Good | [11] |

| Aryl Bromide | dppe | NaOtBu | Toluene | 110 | Good | [11] |

| Aryl Bromide | PPh₃ | Cs₂CO₃ | Toluene | 100 | - | [8] |

| Aryl Bromide | BrettPhos | K₃PO₄ | t-BuOH | 100 | - | [8] |

Yields are generally reported as "good" in the cited literature for similar systems, specific yields for pyrrolidin-3-ylmethanol may vary.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[12][13] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern advancements with the use of ligands have made it a milder and more versatile method.[13][14] It serves as a valuable alternative to palladium-catalyzed methods, especially for certain substrates.[5]

Mechanistic Insights

The precise mechanism of the Ullmann condensation is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[12][15]

-

Formation of Copper(I) Amide: The reaction is initiated by the formation of a copper(I) amide from the amine and a Cu(I) salt in the presence of a base.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.

-

Reductive Elimination: The N-arylated product is then formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: A Ligand-Assisted Procedure

This protocol outlines a modern, ligand-assisted Ullmann condensation for the N-arylation of pyrrolidin-3-ylmethanol.

Materials:

-

(R)- or (S)-Pyrrolidin-3-ylmethanol

-

Aryl iodide or bromide

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., a diamine, amino acid, or phenanthroline)

-

A base (e.g., potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., DMSO, DMF, or ethylene glycol)[16]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

-

Add the aryl halide (1.0 equivalent) and pyrrolidin-3-ylmethanol (1.2 equivalents).

-

Add the anhydrous solvent.

-

Heat the mixture with stirring at 100-140 °C until the reaction is complete as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Data Presentation: Catalyst and Ligand Systems

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |

| Aryl Iodide | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | [17] |

| Aryl Halide | CuI | Phenanthroline | KOH | - | - | [12] |

| Aryl Halide | CuI | N,N'-bis[(2-furyl)methyl]oxalamide | - | - | - | [18] |

| Aryl Chloride | CuI | 6-hydroxy picolinohydrazide | - | - | 100 | [19] |

Microwave-Assisted N-Arylation

Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates.[20] Both Buchwald-Hartwig and Ullmann-type N-arylation reactions can be significantly enhanced through the use of microwave heating, often leading to shorter reaction times and improved yields.[16][21]

Experimental Workflow

Caption: General workflow for microwave-assisted N-arylation.

The reaction setup is similar to the conventional heating methods, but the reaction is carried out in a sealed microwave vessel. The precise temperature and time are programmed into the microwave reactor, allowing for rapid and uniform heating of the reaction mixture. This can be particularly advantageous for high-throughput synthesis in a drug discovery setting.

Conclusion

The N-arylation of pyrrolidin-3-ylmethanol is a key transformation in the synthesis of novel chemical entities for drug discovery. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer effective and versatile methods to achieve this. The choice between these two methodologies will often depend on the specific substrates, functional group compatibility, and cost considerations. The continuous development of new ligands and reaction conditions, including the use of microwave assistance, further expands the synthetic utility of these reactions. This guide provides the foundational knowledge for researchers and scientists to effectively apply these powerful C-N bond-forming reactions in their work.

References

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

-

Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. Retrieved from [Link]

-

Journal of the American Chemical Society. (2021). Enantioconvergent Arylation of Racemic Secondary Alcohols to Chiral Tertiary Alcohols Enabled by Nickel/N-Heterocyclic Carbene Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioconvergent Arylation of Racemic Secondary Alcohols to Chiral Tertiary Alcohols Enabled by Nickel/N-Heterocyclic Carbene Catalysis. Retrieved from [Link]

-

PubMed. (2021). Enantioconvergent Arylation of Racemic Secondary Alcohols to Chiral Tertiary Alcohols Enabled by Nickel/N-Heterocyclic Carbene Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidin-3-ylethanethanioate derivative. Retrieved from [Link]

-

University of York. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of library A through N‐functionalisation of the pyrrolidine.... Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-